![molecular formula C16H16BrNO2 B5545842 6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545842.png)
6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a bromine atom at the 6th position and an ethoxyphenyl group at the 3rd position of the benzoxazine ring. Benzoxazines are known for their diverse applications in materials science, medicinal chemistry, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an amine. For instance, the reaction between 4-ethoxyphenol and 2-amino-6-bromobenzyl alcohol under acidic conditions can yield the desired benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the 6th position.
Scientific Research Applications
6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of advanced materials, such as polymers and resins, due to the unique properties of benzoxazine derivatives.
Mechanism of Action
The mechanism of action of 6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application:
Biological Activity: The compound may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways.
Material Properties: In materials science, the compound’s structure can influence its thermal stability, mechanical properties, and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-(4-methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine
- 6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzothiazine
- 6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzimidazole
Uniqueness
6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to the specific combination of the bromine atom and the ethoxyphenyl group, which can impart distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-bromo-3-(4-ethoxyphenyl)-2,4-dihydro-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-2-19-15-6-4-14(5-7-15)18-10-12-9-13(17)3-8-16(12)20-11-18/h3-9H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADIXNPUAVIANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Br)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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